molecular formula C10H20N2 B1493106 4-Cyclohexylpyrrolidin-3-amine CAS No. 1784293-18-0

4-Cyclohexylpyrrolidin-3-amine

Cat. No.: B1493106
CAS No.: 1784293-18-0
M. Wt: 168.28 g/mol
InChI Key: HNANQPQQISZQNI-UHFFFAOYSA-N
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Description

4-Cyclohexylpyrrolidin-3-amine is a useful research compound. Its molecular formula is C10H20N2 and its molecular weight is 168.28 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

4-Cyclohexylpyrrolidin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyrrolidine derivatives have been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which play a crucial role in drug metabolism . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrrolidine derivatives have been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . Additionally, this compound may affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to changes in their activity and function. This compound can bind to enzymes and proteins, causing either inhibition or activation of their activity. For instance, molecular docking studies have shown that pyrrolidine derivatives can interact with Akt, a key protein involved in cell survival and proliferation . These interactions can lead to changes in gene expression and cellular signaling pathways, ultimately affecting cell function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that the stability of pyrrolidine derivatives can be influenced by environmental conditions such as pH and temperature . Over time, the degradation of this compound may lead to the formation of metabolites that can have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies may result in changes in cellular function, including alterations in cell growth and metabolism.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At high doses, it may cause toxic or adverse effects, including organ damage and metabolic disturbances. Studies have shown that the therapeutic index of pyrrolidine derivatives can be narrow, requiring careful dosage optimization to achieve the desired therapeutic effects while minimizing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. For example, cytochrome P450 enzymes play a crucial role in the oxidation and detoxification of pyrrolidine derivatives . These metabolic pathways can influence the bioavailability and activity of this compound, affecting its therapeutic potential and toxicity. Additionally, changes in metabolic flux and metabolite levels can occur as a result of the compound’s interaction with key metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its biological activity . For instance, lipid transfer proteins (LTPs) may facilitate the transport of this compound across cellular membranes, ensuring its proper distribution within the cell . The compound’s distribution can also be influenced by its physicochemical properties, such as solubility and lipophilicity.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, the presence of nuclear localization signals (NLSs) can direct this compound to the nucleus, where it may interact with nuclear proteins and influence gene expression . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

4-cyclohexylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c11-10-7-12-6-9(10)8-4-2-1-3-5-8/h8-10,12H,1-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNANQPQQISZQNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CNCC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.